![molecular formula C26H28N4O3 B2560852 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540479-58-1](/img/structure/B2560852.png)
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Descripción
This compound is a triazoloquinazolinone derivative characterized by a fused heterocyclic core incorporating a triazole ring and a quinazolinone scaffold. Its structure includes two aromatic substituents: a 4-ethoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2, along with two methyl groups at position 4. These substituents confer unique steric and electronic properties, influencing solubility, bioavailability, and pharmacological activity . The compound’s IUPAC name and registry numbers (e.g., RN 587008-19-3, MFCD03856088) confirm its identity and distinguish it from analogs .
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-5-33-19-12-6-16(7-13-19)23-22-20(14-26(2,3)15-21(22)31)27-25-28-24(29-30(23)25)17-8-10-18(32-4)11-9-17/h6-13,23H,5,14-15H2,1-4H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYTMQKGGZNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone family. This class of compounds has garnered attention due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound through various studies and research findings.
- Molecular Formula : C26H28N4O3
- Molecular Weight : 444.5 g/mol
- CAS Number : 540479-58-1
Antimicrobial Activity
Research indicates that triazoloquinazolinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds in this family can inhibit the growth of various bacterial strains. For instance, a related compound was shown to possess potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Triazoloquinazolinones have been investigated for their potential anticancer effects. Studies have suggested that these compounds may act as tubulin polymerization inhibitors and vascular disrupting agents. This mechanism is crucial for inhibiting tumor growth and metastasis . Specifically, the compound has been noted for its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoloquinazolinones have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy : A study involving derivatives of triazoloquinazolinones demonstrated that certain modifications increased antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a dose-dependent response with minimal cytotoxicity to human cells .
- Cancer Cell Studies : In a series of assays conducted on breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxic effects at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls .
- Inflammation Models : In vivo studies using murine models of inflammation showed that administration of the compound reduced paw edema significantly compared to untreated groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Research Findings Summary Table
Comparación Con Compuestos Similares
Key Observations :
- The target compound exhibits higher molecular weight and lipophilicity (logP ~3.57) compared to simpler analogs like 6,6-dimethyl-9-phenyl-triazoloquinazolin-8-one (logP 2.89), likely due to its bulky ethoxy and methoxy substituents .
- Substitution at position 9 significantly modulates activity: Diethylamino groups enhance basicity, while ethoxy/methoxy groups improve metabolic stability .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of triazoloquinazolinone derivatives typically involves multi-step processes, including condensation, cyclization, and functional group modifications. Key steps include:
- Precursor selection : Use of substituted phenylhydrazines and carbonyl compounds to form triazole intermediates .
- Cyclization : Acid-catalyzed (e.g., acetic acid reflux) or microwave-assisted methods to form the fused triazoloquinazoline core. Microwave synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 97% in similar compounds) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve crystallinity .
Q. Critical Parameters :
- Catalysts : NGPU catalysts (Table 6) improve efficiency compared to traditional methods .
- Temperature : Controlled reflux (80–120°C) prevents decomposition of methoxy/ethoxy substituents .
Q. Q2. Which spectroscopic and analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃: δ ~3.8 ppm), ethoxy (-OCH₂CH₃: δ ~1.3–4.0 ppm), and methyl groups (δ ~1.5–2.1 ppm). Aromatic protons appear at δ 6.5–8.0 ppm .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused triazoloquinazoline core .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry and confirms substituent orientation (e.g., dimethyl groups at C6) .
Q. Q3. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize targets associated with triazoloquinazolines:
- Enzymes : Dihydrofolate reductase (DHFR) for antimicrobial activity .
- Receptors : GABA-A or kinase receptors for CNS/anticancer effects .
- Assay Design :
- In vitro : Microdilution assays (MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .
- Controls : Compare with structurally similar compounds (e.g., chlorophenyl/methoxyphenyl analogs) .
Advanced Research Questions
Q. Q4. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact pharmacokinetics and bioactivity?
Methodological Answer:
- Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility (Table 1) .
- Metabolic Stability : Ethoxy groups resist CYP450-mediated oxidation better than methoxy, prolonging half-life (t₁/₂ > 6 hours in hepatic microsomes) .
- Bioactivity :
- Antimicrobial : Ethoxy analogs show 2–4x higher MIC against Gram-positive bacteria .
- Anticancer : Methoxy substituents enhance Topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for ethoxy) .
Q. Table 1. Substituent Effects on Key Properties
Substituent | logP | Solubility (µg/mL) | MIC (S. aureus, µg/mL) |
---|---|---|---|
4-Methoxy | 2.1 | 12.5 | 8.2 |
4-Ethoxy | 2.8 | 6.3 | 3.9 |
Q. Q5. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
- Validate purity via HPLC (>98%) to exclude impurities affecting results .
- Structure-Activity Relationship (SAR) Analysis :
- Compare IC₅₀ values of analogs (Table 2) to isolate substituent effects .
Q. Table 2. IC₅₀ Variability in Analogous Compounds
Compound | IC₅₀ (µM) | Target |
---|---|---|
9-(4-Chlorophenyl) analog | 3.8 | Topoisomerase II |
9-(4-Methoxyphenyl) analog | 1.2 | Topoisomerase II |
6,6-Dimethyl variant | 0.9 | EGFR Kinase |
Q. Q6. What computational methods predict binding modes and optimize lead compounds?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR or kinase targets. Key findings:
- Methoxy/ethoxy groups form hydrogen bonds with Thr121 (DHFR) or Lys721 (EGFR) .
- MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes (>50 ns trajectories) .
- QSAR Models :
- Develop 2D/3D descriptors (e.g., topological polar surface area) to correlate with bioavailability .
Q. Q7. How can researchers address low solubility and stability in preclinical studies?
Methodological Answer:
- Formulation Strategies :
- Nanoparticles : PLGA encapsulation improves solubility 5–10x .
- Prodrugs : Phosphate esters of hydroxylated metabolites enhance aqueous solubility .
- Stability Testing :
- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways .
- pH Stability : Compound is stable at pH 5–7 but degrades in alkaline conditions (t₁/₂ = 2 hours at pH 9) .
Q. Q8. What experimental designs validate target engagement in complex biological systems?
Methodological Answer:
- Biophysical Assays :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kₐ) to purified targets (e.g., KD = 120 nM for DHFR) .
- CETSA (Cellular Thermal Shift Assay) : Confirm target stabilization in cell lysates after compound treatment .
- Genetic Knockdown : siRNA-mediated silencing of DHFR or EGFR to correlate target expression with compound efficacy .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.